4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 863589-30-4
VCID: VC5125640
InChI: InChI=1S/C22H19N3OS/c26-20(13-4-9-16-7-2-1-3-8-16)24-18-11-5-10-17(15-18)21-25-19-12-6-14-23-22(19)27-21/h1-3,5-8,10-12,14-15H,4,9,13H2,(H,24,26)
SMILES: C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Molecular Formula: C22H19N3OS
Molecular Weight: 373.47

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

CAS No.: 863589-30-4

Cat. No.: VC5125640

Molecular Formula: C22H19N3OS

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide - 863589-30-4

Specification

CAS No. 863589-30-4
Molecular Formula C22H19N3OS
Molecular Weight 373.47
IUPAC Name 4-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Standard InChI InChI=1S/C22H19N3OS/c26-20(13-4-9-16-7-2-1-3-8-16)24-18-11-5-10-17(15-18)21-25-19-12-6-14-23-22(19)27-21/h1-3,5-8,10-12,14-15H,4,9,13H2,(H,24,26)
Standard InChI Key VTSMUTSRMOQKRD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4

Introduction

4-Phenyl-N-(3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazolo[5,4-b]pyridine moiety with a butanamide functional group, making it a heterocyclic amide. The presence of both thiazole and pyridine rings in its structure suggests diverse pharmacological properties, including antiproliferative, antiviral, and antithrombotic effects.

Molecular Formula and Weight

  • Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structure.

  • Molecular Weight: Approximately 357.46 g/mol.

Structural Features

The compound features a thiazolo[5,4-b]pyridine core connected to a phenyl ring, which is further linked to a butanamide group. This arrangement contributes to its potential biological activities and chemical reactivity.

Synthesis and Chemical Reactions

The synthesis of 4-phenyl-N-(3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide involves multiple steps, often requiring controlled conditions such as temperature and solvent choice to optimize yields. Common techniques include nucleophilic substitutions and condensation reactions. The choice of solvents and catalysts can significantly influence the yield and purity of the final product.

Biological Activities and Mechanisms

Research suggests that compounds with similar structures to 4-phenyl-N-(3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide may act as enzyme inhibitors or receptor ligands. The thiazolo[5,4-b]pyridine moiety is known for its roles in various pharmacological applications, including antimicrobial and anticancer properties. Experimental studies are necessary to fully elucidate the mechanisms of action and quantify their effects on biological systems.

Applications in Medicinal Chemistry

This compound is of significant interest in medicinal chemistry due to its potential biological activities. It can serve as a building block for more complex molecules and is relevant in drug development processes. The integration of thiazole and pyridine rings enhances its versatility in various scientific applications.

Analytical Techniques

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are utilized for purity assessment and stability studies of 4-phenyl-N-(3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide.

Comparison with Similar Compounds

Compound NameDescriptionBiological Activities
3-fluoro-N-(4-{thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamideFeatures a thiazolo[5,4-b]pyridine core with a sulfonamide group.Potential dual S1P1/S1P5 receptor agonist, antimicrobial, and anticancer properties.
4-Methoxy-N-(3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamideIntegrates a methoxy group with thiazole and pyridine rings.Antimicrobial and anticancer properties.
N-phenylthiazolo[5,4-b]pyridin-2-amineContains a phenyl group attached to the thiazolo[5,4-b]pyridine core.Potential biological activities due to its structural components .

Future Research Directions

Future studies should focus on elucidating the detailed mechanisms of action for 4-phenyl-N-(3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide and exploring its potential applications in drug development. This includes investigating its interactions with specific biological targets and assessing its efficacy in various disease models.

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